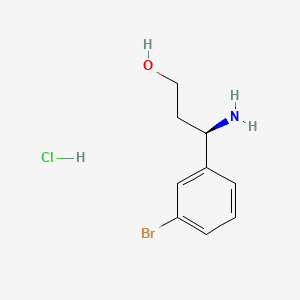

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

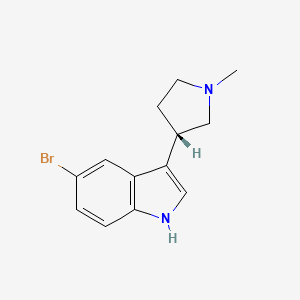

“®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2230807-59-5 . It has a molecular weight of 266.57 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO.ClH/c10-9-3-1-2-7 (4-9)8 (5-11)6-12;/h1-4,8,12H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents :

- This study involves the synthesis of compounds related to “(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride,” showing potential as antimicrobial agents. The synthesis process includes several steps, starting with 2-(4-bromo phenyl) methyl cyanide and involving reactions that yield 3-amino-2-(4-bromo phenyl) propan-1-ol, an intermediate closely related to the compound of interest (Doraswamy & Ramana, 2013).

Synthesis, Resolution and Assignment of Absolute Configuration of 2-(α-Hydroxy)aryl Acrylate Esters :

- This research uses a compound similar to “this compound” for resolving racemic mixtures and determining the absolute configuration of specific esters. Such methodologies are crucial in the development of pharmaceuticals and other chemically active compounds (Drewes et al., 1992).

Synthesis and in vitro Antitumor Activity of 1-(4-Methylphenyl)-3-(Morpholin-4-yl)-2-Phenyl-1-R-Propan-1-ol Hydrochlorides :

- This paper discusses the synthesis of tertiary aminoalkanol hydrochlorides, a class of compounds that includes the compound , and their evaluation for antitumor activity. The study highlights the potential application of these compounds in cancer research and treatment (Isakhanyan et al., 2016).

Synthesis of 3-(4-Bromophenyl)-1-Morpholino-2-Phenylalkan-3-ol Hydrochlorides :

- This research involves the synthesis of tertiary amino alcohols, including 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are structurally related to the compound . These compounds are analogs of Trihexyphenidyl, indicating their potential in neurological or psychiatric medication (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound is employed in the fabrication of medicinal compounds intended for the remediation of neoplastic maladies and neurologic infirmities .

Mode of Action

The reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .

Biochemical Pathways

It plays a pivotal role in the creation of promising pharmacological remedies aimed at addressing a spectrum of pathological conditions .

Pharmacokinetics

The solubility of a similar compound, 3-bromo-1-propanol, in water is 167g/l at 20°c . This could potentially impact the bioavailability of the compound.

Action Environment

The solubility of a similar compound, 3-bromo-1-propanol, in water is 167g/l at 20°c . This suggests that the compound’s action could be influenced by the solvent environment.

properties

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674243 |

Source

|

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1213637-86-5 |

Source

|

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)